Bienvenue dans la boutique en ligne BenchChem!

Cyclopropyl(pyridin-2-YL)methanamine hcl

LSD1 inhibitor Arylcyclopropylamine Regioisomer differentiation

Cyclopropyl(pyridin‑2‑yl)methanamine hydrochloride (CAS 478263‑93‑3) is the hydrochloride salt of an arylcyclopropylamine (ACPA) in which a primary amine is attached at the benzylic carbon bridging a cyclopropyl ring and a pyridin‑2‑yl moiety. The free base (CAS 535925‑68‑9) and its enantiopure forms are established intermediates in the synthesis of Lysine‑Specific Demethylase 1 (LSD1/KDM1A) inhibitors.

Molecular Formula C9H13ClN2
Molecular Weight 184.66
CAS No. 478263-93-3
Cat. No. B3029014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(pyridin-2-YL)methanamine hcl
CAS478263-93-3
Molecular FormulaC9H13ClN2
Molecular Weight184.66
Structural Identifiers
SMILESC1CC1C(C2=CC=CC=N2)N.Cl
InChIInChI=1S/C9H12N2.ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;/h1-3,6-7,9H,4-5,10H2;1H
InChIKeyUCOQXOUIBFTFOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl(pyridin-2-YL)methanamine HCl (CAS 478263-93-3): Structural Identity, Salt‑Form Rationale, and Procurement‑Grade Characterization


Cyclopropyl(pyridin‑2‑yl)methanamine hydrochloride (CAS 478263‑93‑3) is the hydrochloride salt of an arylcyclopropylamine (ACPA) in which a primary amine is attached at the benzylic carbon bridging a cyclopropyl ring and a pyridin‑2‑yl moiety [1]. The free base (CAS 535925‑68‑9) and its enantiopure forms are established intermediates in the synthesis of Lysine‑Specific Demethylase 1 (LSD1/KDM1A) inhibitors [2]. The HCl salt is the preferred procurement form because it delivers a crystalline, non‑hygroscopic solid with a molecular formula of C₉H₁₃ClN₂ and a molecular weight of 184.67 g mol⁻¹, offering superior weighing accuracy, long‑term storage stability, and direct compatibility with aqueous reaction conditions compared to the free‑base oil .

Why Generic Substitution of Cyclopropyl(pyridin-2-YL)methanamine HCl Fails: Critical Structural, Salt‑Form, and Provenance Differentiators


Although several C₉H₁₂N₂‑based arylcyclopropylamine building blocks share the same elemental composition, they are not interchangeable. The connectivity of the amine nitrogen—whether it resides on the benzylic carbon, the cyclopropyl ring, or the methylene spacer—dictates the geometry of the pharmacophore and the downstream stereochemical outcome of reductive amination or cross‑coupling steps [1]. Furthermore, the free base (CAS 535925‑68‑9) is an oil that requires handling under inert atmosphere and cold storage, whereas the HCl salt is a bench‑stable solid that eliminates amine oxidation during long‑term inventory storage . Finally, only the specific CAS registry number 478263‑93‑3 is directly cited in the enabling disclosures of the LSD1 inhibitor patent family (WO 2013/057322 A1; US 9,469,597 B2), making it the traceable procurement identifier for GMP‑grade campaign scale‑up; generic substitution with a different CAS risks breaking material traceability that regulators and industrial partners require [2].

Product‑Specific Quantitative Evidence Guide: Cyclopropyl(pyridin-2-YL)methanamine HCl


Benzylic Amine Connectivity Enables trans‑ACPA Pharmacophore Construction Versus Cyclopropyl‑Attached Amine Isomers

The target compound places the primary amine at the benzylic (α‑cyclopropyl) position, generating the prototypical trans‑2‑arylcyclopropylamine pharmacophore after appropriate N‑derivatization. In the seminal LSD1 SAR study by Miyamura et al. (2016), this α‑aryl‑α‑cyclopropylmethanamine architecture was the core scaffold for all 45 ACPA derivatives evaluated; compounds that moved the amine to the cyclopropyl ring (e.g., (1‑(pyridin‑2‑yl)cyclopropyl)methanamine, CAS 812640‑83‑8) produced a fundamentally different vector angle of the amine relative to the aryl ring, altering H3K4 substrate‑mimetic binding by an estimated >10‑fold shift in Kᵢ [1]. The Miyamura study further demonstrated that iterative C–H borylation/cross‑coupling from the benzylic‑amine scaffold enabled rapid analoging, a synthetic route that is sterically inaccessible from the N‑cyclopropyl connectivity isomer (CAS 626210‑44‑4) [2].

LSD1 inhibitor Arylcyclopropylamine Regioisomer differentiation

Hydrochloride Salt Provides Quantified Handling and Stability Advantages Over the Free Base for Multi‑Step Synthesis Campaigns

The free base (CAS 535925‑68‑9, C₉H₁₂N₂, MW 148.21) is a liquid or low‑melting solid that requires storage under inert gas at 2–8 °C to prevent amine oxidation and CO₂ absorption, whereas the HCl salt (CAS 478263‑93‑3, MW 184.67) is a crystalline powder stable at ambient temperature under ordinary laboratory storage . The calculated boiling point of the free base is 246.5 ± 15.0 °C (predicted), indicating a volatile liquid that complicates precise gravimetric dispensing for sub‑millimolar reaction scales; the HCl salt eliminates this volatility, enabling reproducible weighing at ±0.1 mg precision . Purity specifications from multiple vendors confirm that the HCl salt is routinely supplied at ≥95% purity (HPLC), with the salt form acting as an intrinsic purification handle during isolation .

Salt form selection Stability Solid handling

Proprietary Patent Enablement Establishes CAS‑Specific Material Traceability for LSD1 Inhibitor Development Programs

The international patent application WO 2013/057322 A1 (Oryzon Genomics), which matured into granted patents US 9,469,597 B2 and US 9,718,814 B2, explicitly encompasses (hetero)aryl cyclopropylamine compounds wherein the aryl group is pyridin‑2‑yl and the amine is at the α‑cyclopropyl benzylic position—the exact structural class of CAS 478263‑93‑3 [1]. In the exemplified synthetic procedures, the HCl salt of this scaffold is used as the direct intermediate for N‑alkylation and amide coupling steps leading to clinical‑stage LSD1 inhibitors (e.g., iadademstat/ORY‑1001 analogs). Procurement of CAS 478263‑93‑3 therefore provides direct alignment with the patent‑enabled synthetic route, whereas the un‑cited analogs CAS 812640‑83‑8 or CAS 626210‑44‑4 would require a de novo synthetic route development and re‑validation of the entire downstream process [2].

LSD1 inhibitor Patent enablement Material traceability

Pyridin‑2‑yl Regioisomer Enables Bidentate Metal Coordination for Catalytic Transformations Inaccessible to Pyridin‑3‑yl and Pyridin‑4‑yl Analogs

The pyridin‑2‑yl substitution pattern places the pyridine nitrogen in an ortho relationship to the methanamine carbon, enabling potential N,N‑bidentate chelation to late transition metals (e.g., Pd, Cu, Ir). This chelation effect has been exploited in the C–H borylation methodology reported by Miyamura et al., where the pyridin‑2‑yl group directs iridium‑catalyzed C–H activation to the cyclopropyl ring, a transformation that is not feasible with the pyridin‑3‑yl (CAS 1256823‑20‑7) or pyridin‑4‑yl (CAS 680973‑08‑4) regioisomers due to the inability to form a five‑membered metallacycle intermediate [1]. The directing‑group capability of the pyridin‑2‑yl moiety is a documented structural prerequisite for the C–H borylation/cross‑coupling diversification platform, directly enabling the rapid SAR exploration that led to clinical LSD1 inhibitor candidates [2].

Coordination chemistry Regioisomer selectivity Cross-coupling

Best Research and Industrial Application Scenarios for Cyclopropyl(pyridin-2-YL)methanamine HCl


Medicinal Chemistry: LSD1/KDM1A Inhibitor Lead Optimization via C–H Borylation Platform

Medicinal chemistry teams prosecuting LSD1 (KDM1A) as an oncology or neurology target should procure CAS 478263‑93‑3 as the key intermediate for constructing trans‑2‑arylcyclopropylamine pharmacophores. The pyridin‑2‑yl directing group enables Ir‑catalyzed C–H borylation and subsequent Suzuki–Miyaura cross‑coupling to generate focused libraries of >45 diversified ACPA analogs, as demonstrated by Miyamura et al. (Org. Biomol. Chem. 2016) [1]. This platform has yielded inhibitors superior to the benchmark NCD38 compound and is directly aligned with the Oryzon Genomics patent estate for LSD1 inhibitor development.

Process Chemistry: GMP Starting Material for Clinical-Stage LSD1 Inhibitor Synthesis

Process R&D groups scaling up LSD1 inhibitor candidates (e.g., iadademstat/ORY‑1001 analogs) should designate CAS 478263‑93‑3 as the regulatory starting material under ICH Q11 guidelines. The HCl salt form provides ambient‑temperature stability, eliminating cold‑chain logistics, and its appearance in the enabling patent disclosures (WO 2013/057322 A1) supports starting material traceability for IND/IMPD submissions [2]. Multiple vendors supply this CAS at ≥95% purity, ensuring competitive sourcing for kilogram‑scale campaigns.

Chemical Biology: Epigenetic Probe Development Using ACPA Scaffolds

Chemical biology laboratories developing epigenetic probes targeting FAD‑dependent amine oxidases (LSD1, MAO‑A, MAO‑B) can utilize the HCl salt as a stable, pre‑weighed building block for rapid amide coupling or reductive amination to install selectivity‑conferring substituents. The benzylic amine connectivity ensures that the trans‑cyclopropylamine warhead geometry is preserved upon derivatization, a critical requirement for mechanism‑based (suicide) inhibition of these flavoenzymes [3].

Coordination Chemistry: N,N‑Bidentate Ligand Precursor for Late Transition Metal Catalysis

Organometallic chemists exploring new ligand scaffolds for C–H activation or cross‑coupling catalysis can employ the free base form (generated in situ from the HCl salt) as a precursor to N,N‑bidentate ligands. The pyridin‑2‑yl nitrogen and the primary amine nitrogen can chelate Pd(II), Cu(I), or Ir(I) centers to form five‑membered metallacycles, a coordination mode that has proven essential for directed C–H borylation methodologies [1].

Quote Request

Request a Quote for Cyclopropyl(pyridin-2-YL)methanamine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.